molecular formula C21H23N5O5 B11184999 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B11184999
M. Wt: 425.4 g/mol
InChI Key: DPRCUELSPVYLGH-UHFFFAOYSA-N
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Description

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4,7-DIOXO-2-(PIPERIDIN-1-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4,7-DIOXO-2-(PIPERIDIN-1-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodioxin and piperidine intermediates. The benzodioxin intermediate can be synthesized by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate . The piperidine intermediate is then introduced through a series of substitution reactions using alkyl or aryl halides in the presence of a polar aprotic solvent like N,N-dimethylformamide and a catalytic amount of lithium hydride .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes using larger reaction vessels, continuous flow reactors, and automated systems to control reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4,7-DIOXO-2-(PIPERIDIN-1-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: N,N-dimethylformamide, aqueous sodium carbonate.

    Catalysts: Lithium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4,7-DIOXO-2-(PIPERIDIN-1-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4,7-DIOXO-2-(PIPERIDIN-1-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it inhibits enzymes like lipoxygenase by binding to the active site and preventing substrate access . This inhibition can lead to reduced production of inflammatory mediators, making it a potential therapeutic agent for inflammatory diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4,7-DIOXO-2-(PIPERIDIN-1-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE stands out due to its complex structure, which combines multiple functional groups and rings, providing a versatile platform for various chemical modifications and applications.

Properties

Molecular Formula

C21H23N5O5

Molecular Weight

425.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,7-dioxo-2-piperidin-1-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C21H23N5O5/c27-16-11-13(19(28)22-12-4-5-14-15(10-12)31-9-8-30-14)17-18(23-16)24-21(25-20(17)29)26-6-2-1-3-7-26/h4-5,10,13H,1-3,6-9,11H2,(H,22,28)(H2,23,24,25,27,29)

InChI Key

DPRCUELSPVYLGH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC5=C(C=C4)OCCO5)C(=O)N2

Origin of Product

United States

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